N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Description
N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-26-18-8-6-17(7-9-18)24-12-10-23(11-13-24)15-20(25)22-19-5-3-2-4-16(19)14-21/h2-9H,10-13,15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDYQCHSUNPJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting 4-methoxyphenylamine with ethylene diamine under acidic conditions to form the piperazine ring.
Introduction of the acetamide group: The piperazine derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the acetamide group.
Addition of the cyanophenyl group: Finally, the compound is reacted with 2-cyanophenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The acetamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-(2-cyanophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]acetamide.
Reduction: Formation of N-(2-aminophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide.
Substitution: Formation of various substituted acetamides depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent its normal function. If it acts on a receptor, it could either activate or block the receptor, leading to downstream effects in the cell.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]acetamide
- N-(2-aminophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
- N-(2-cyanophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
Uniqueness
N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is unique due to the presence of the methoxy group, which can influence its pharmacological properties and interactions with biological targets. The cyanophenyl group also adds to its uniqueness by providing a site for further chemical modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
